![molecular formula C15H14O2 B1349250 [3-(2-Methylphenyl)phenyl]acetic acid CAS No. 1375069-02-5](/img/structure/B1349250.png)
[3-(2-Methylphenyl)phenyl]acetic acid
カタログ番号 B1349250
CAS番号:
1375069-02-5
分子量: 226.27 g/mol
InChIキー: MBCVVFMOLIMBHJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[3-(2-Methylphenyl)phenyl]acetic acid” is a chemical compound with the CAS Number: 1375069-02-5 . Its molecular weight is 226.27 . The IUPAC name for this compound is (2’-methyl [1,1’-biphenyl]-3-yl)acetic acid .
Molecular Structure Analysis
The InChI code for “[3-(2-Methylphenyl)phenyl]acetic acid” is 1S/C15H14O2/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) . This code provides a specific description of the molecule’s structure.科学的研究の応用
Phenylacetic acid, a compound with a similar structure, has been found to have several applications :
-
- Application : Phenylacetic acid is used in the synthesis of various organic compounds .
- Method of Application : It can undergo ketonic decarboxylation to form ketones. It can also be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .
- Results or Outcomes : The resulting compounds have various applications in the chemical industry .
-
- Application : Phenylacetic acid is used in the preparation of and derived from several pharmaceutical drugs, including camylofin, bendazol, triafungin, phenacemide, lorcainide, phenindione, phenelzine, and cyclopentolate .
- Method of Application : It is used as a starting material or intermediate in the synthesis of these drugs .
- Results or Outcomes : These drugs have various therapeutic effects, such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more .
-
- Application : Phenylacetic acid has been found to be an active auxin (a type of plant hormone), found predominantly in fruits .
- Method of Application : It is naturally produced by the degradation of phenylalanine in higher plants .
- Results or Outcomes : Its effect is much weaker than the effect of the basic auxin molecule indole-3-acetic acid .
特性
IUPAC Name |
2-[3-(2-methylphenyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCVVFMOLIMBHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC(=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362657 |
Source


|
| Record name | [3-(2-Methylphenyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Methylphenyl)phenyl]acetic acid | |
CAS RN |
1375069-02-5 |
Source


|
| Record name | [3-(2-Methylphenyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
5-Cyclopropylisoxazole-3-carboxylic acid
110256-15-0
1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine
852990-17-1
2-methyl-6-(1H-pyrazol-3-yl)pyridine
203569-23-7
4-Phenyl-1H-imidazole-2-thiol
6857-34-7

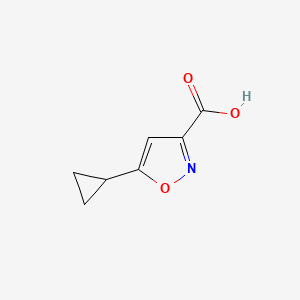
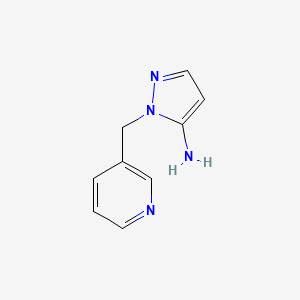

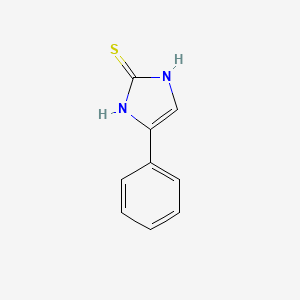
![N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide](/img/structure/B1349194.png)
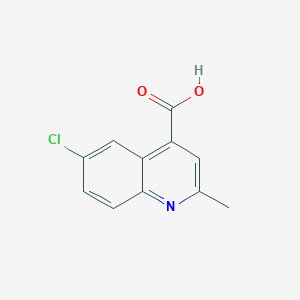
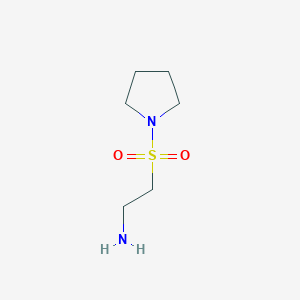
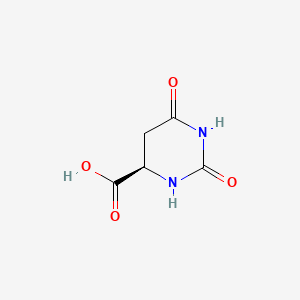
![2-[(4-Ethoxyphenyl)amino]nicotinic acid](/img/structure/B1349201.png)


![1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B1349227.png)

